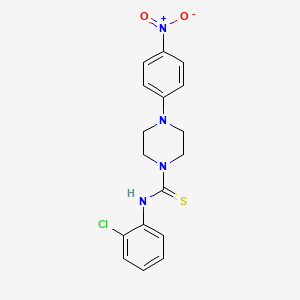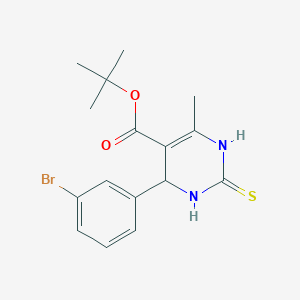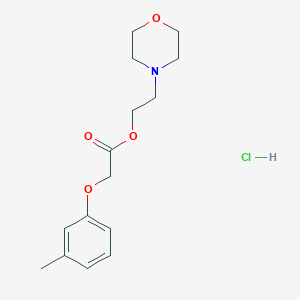
N-(2-chlorophenyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide
Descripción general
Descripción
N-(2-chlorophenyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide, commonly known as NPC, is a chemical compound that has drawn significant attention from the scientific community due to its potential therapeutic applications. NPC belongs to the class of piperazinecarbothioamide compounds, which have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral effects.
Aplicaciones Científicas De Investigación
NPC has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. NPC has also been shown to have antiviral activity against hepatitis B and C viruses, as well as antimicrobial activity against several bacterial strains.
Mecanismo De Acción
The mechanism of action of NPC is not well understood. However, studies have suggested that NPC exerts its antitumor effects by inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis. The antiviral activity of NPC is thought to be due to its ability to inhibit viral replication. The antimicrobial activity of NPC is believed to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
NPC has been shown to have minimal toxicity in vitro and in vivo. However, more studies are needed to determine its long-term safety and potential side effects. NPC has been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. It has also been shown to modulate the immune system by regulating cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of NPC is its potent antitumor activity against various cancer cell lines. NPC has also been found to have antiviral and antimicrobial activity, making it a promising candidate for the development of new drugs. However, one of the limitations of NPC is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
For NPC research include studying its efficacy in animal models, optimizing its pharmacokinetics and pharmacodynamics, and exploring its potential as a combination therapy with other anticancer drugs.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c18-15-3-1-2-4-16(15)19-17(25)21-11-9-20(10-12-21)13-5-7-14(8-6-13)22(23)24/h1-8H,9-12H2,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYKKEVQHUDQDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=S)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-[(3-ethylisoxazol-5-yl)methyl]urea](/img/structure/B3966150.png)
![3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3966158.png)

![6'-amino-5-nitro-2-oxo-3'-propyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B3966167.png)
![2-(5-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B3966172.png)

![N-(2,4-dimethoxyphenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B3966187.png)
![2-methyl-4-[5-methyl-2-(methylthio)-3-thienyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3966198.png)
![ethyl 4-{[(4-nitrophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B3966208.png)
![N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B3966210.png)
![4,4'-[(4-methyl-1,2-phenylene)bis(sulfonyl-1,2-propanediyl)]dimorpholine](/img/structure/B3966211.png)
![5-(2-furyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966231.png)
![2-{5-[4-(benzyloxy)-3-methoxybenzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B3966234.png)